An In-depth Technical Guide to the Physical Properties of Monocyclic Monoterpenes: A Case Study of α-Phellandrene
An In-depth Technical Guide to the Physical Properties of Monocyclic Monoterpenes: A Case Study of α-Phellandrene
A Note to the Reader: This technical guide addresses the physical properties of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene. Due to a lack of extensive published data for this specific isomer, this document will focus on the well-characterized and structurally similar monocyclic monoterpene, α-phellandrene , as a representative compound. The principles and methodologies discussed herein are broadly applicable to the characterization of related terpenes.
Introduction
Monocyclic monoterpenes are a class of naturally occurring organic compounds with the molecular formula C₁₀H₁₆.[1] These molecules are significant components of essential oils and are widely utilized in the fragrance, flavor, and pharmaceutical industries.[2][3] Their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a subject of intense research in drug discovery and development.[3][4] The physical properties of these compounds, such as their boiling point, solubility, and refractive index, are critical parameters that influence their extraction, formulation, and biological activity.[4][5] Understanding these properties is paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical properties of α-phellandrene, a common monocyclic monoterpene, and the experimental methodologies used for their determination.
Molecular and Chemical Identity
α-Phellandrene (2-methyl-5-propan-2-ylcyclohexa-1,3-diene) is a cyclic monoterpene and an isomer of phellandrene.[2] It is a key component of the essential oils of various plants, including eucalyptus and citrus species.[2]
Structure of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene and α-Phellandrene
Caption: Chemical structures of the target compound and its analogue.
Physicochemical Properties
The physicochemical properties of α-phellandrene are summarized in the table below. These properties are fundamental to its handling, processing, and application in various fields.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆ | [1][2] |
| Molecular Weight | 136.23 g/mol | [2] |
| CAS Number | 99-83-2 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Minty, citrus-like with woody undertones | [2] |
| Boiling Point | 171-172 °C at 758 mmHg | [2] |
| Melting Point | Not well-defined, liquid at room temperature | |
| Density | 0.846 g/cm³ at 20°C | [2] |
| Refractive Index | 1.472 – 1.476 at 20°C | [2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and organic solvents. | [2] |
| Flash Point | 47 °C (117 °F) | [2] |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and identification of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of α-phellandrene is expected to show characteristic signals for its vinylic, allylic, and aliphatic protons. The vinylic protons on the cyclohexadiene ring would appear in the downfield region (typically 5.5-6.5 ppm). The allylic protons, adjacent to the double bonds, would resonate at a higher field than the vinylic protons. The isopropyl and methyl group protons would appear in the upfield region of the spectrum. The coupling patterns (splitting of signals) would provide information about the connectivity of the protons.
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¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The sp² hybridized carbons of the double bonds would appear in the downfield region (100-150 ppm), while the sp³ hybridized carbons of the ring and the substituent groups would resonate in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-phellandrene would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as C=C stretching vibrations for the double bonds within the cyclohexadiene ring.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For α-phellandrene, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 136, corresponding to its molecular weight.[2] The fragmentation pattern would provide further structural information.[2]
Experimental Methodologies
The accurate determination of physical properties is crucial for quality control and research purposes.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of purity.
Protocol for Boiling Point Determination using a Thiele Tube:
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Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: Remove the heat source once a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of a liquid.
Determination of Refractive Index
The refractive index is a measure of how much light bends when it passes through a substance. It is a sensitive measure of purity and composition.
Protocol for Refractive Index Measurement using an Abbe Refractometer:
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Data Recording: Read the refractive index value from the scale.
Workflow for Refractive Index Measurement
Caption: Workflow for measuring the refractive index of a liquid.
Significance in Drug Development
The physical properties of monoterpenes like α-phellandrene are of great importance in the field of drug development.
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Solubility: The poor water solubility of many terpenes presents a challenge for their formulation into aqueous-based drug delivery systems.[4] This necessitates the use of co-solvents, emulsifiers, or advanced delivery systems like nanoparticles and liposomes to enhance their bioavailability.[4][6]
-
Volatility: The high volatility of terpenes can lead to loss of the active compound during processing and storage, and can also affect the sensory properties of the final product.[6][7] Encapsulation techniques can be employed to reduce volatility and improve stability.[4]
-
Lipophilicity: The lipophilic nature of terpenes allows them to readily partition into and disrupt the lipid bilayers of cell membranes.[8] This property is exploited to use terpenes as penetration enhancers for the transdermal delivery of other drugs.[4][8]
Safety and Handling
α-Phellandrene is a flammable liquid and vapor.[8][9] It may be fatal if swallowed and enters airways.[8][9] It is also a skin and eye irritant and may cause an allergic skin reaction.[9]
Precautions for Safe Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Use in a well-ventilated area.[9]
-
Wear protective gloves, clothing, and eye/face protection.[9]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[9]
In case of exposure, follow the first aid measures outlined in the safety data sheet.[8][9]
Conclusion
This technical guide has provided a detailed overview of the physical properties of α-phellandrene as a representative of the 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene class of compounds. A thorough understanding of these properties, coupled with robust experimental methodologies for their determination, is essential for the successful application of these valuable natural products in research, science, and drug development. The interplay between the physicochemical characteristics of monoterpenes and their biological activity and formulation requirements underscores the importance of this foundational knowledge.
References
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Alpha Phellandrene | Natural Flavor & Fragrance Additive - Consolidated Chemical. Available from: [Link]
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Development of enhanced drug delivery vehicles for three cannabis-based terpenes using poly(lactic-co-glycolic acid) based nanoparticles | Request PDF - ResearchGate. Available from: [Link]
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α-Phellandrene Safety Data Sheet (SDS) | CAS: 99-83-2 - CHEMDOR CHEMICALS. Available from: [Link]
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Comparative Matrix Isolation Infrared Spectroscopy Study of 1,3- and 1,4-Diene Monoterpenes (α-Phellandrene and γ-Terpinene) | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
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